

Pharmacokinetics and Bioavailability of MI-503 in Mice: A Technical Guide

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Compound of Interest

Compound Name: MI-503

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MI-503 is a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, which has demonstrated significant therapeutic potential in preclinical models of various cancers, including MLL-rearranged leukemias and hepatocellular carcinoma.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This technical guide provides an in-depth overview of the pharmacokinetic properties and bioavailability of **MI-503** in mice, compiled from available research. The information is intended for researchers, scientists, and professionals in drug development.

Core Pharmacokinetic Parameters

MI-503 exhibits favorable drug-like properties, including a promising pharmacokinetic profile and metabolic stability in mice.[\[5\]](#)[\[6\]](#) Notably, it demonstrates high oral bioavailability, a critical characteristic for clinical translation.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic findings for **MI-503** in mice following a single dose administration.

| Parameter | Route of Administration | Dose | Finding | Citation |
|----------------------|------------------------------------|-------------------------------------|---|--------------|
| Oral Bioavailability | Oral (p.o.) vs. Intravenous (i.v.) | 30 mg/kg (p.o.), 15 mg/kg (i.v.) | ~75% | [1][5][7][8] |
| Blood Concentration | Intravenous (i.v.) | 15 mg/kg | Achieved high levels in peripheral blood. | [1] |
| Blood Concentration | Oral (p.o.) | 30 mg/kg and 100 mg/kg | Achieved high levels in peripheral blood. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the experimental designs employed in the pharmacokinetic and in vivo efficacy studies of **MI-503** in mice.

Pharmacokinetic Studies

Pharmacokinetic properties of **MI-503** were assessed in mice to determine its absorption, distribution, and overall exposure after intravenous and oral administration.[1]

- Animal Model: BALB/c nude mice were utilized for these studies.[1]
- Dosing:
 - Intravenous (i.v.) administration: 15 mg/kg.[1]
 - Oral (p.o.) gavage: 30 mg/kg and 100 mg/kg.[1]
- Sample Collection: Blood samples were collected from the peripheral blood at various time points following drug administration.[1]
- Analysis: The concentration of **MI-503** in the blood samples was quantified to determine the pharmacokinetic profile.[1]

In Vivo Efficacy Studies

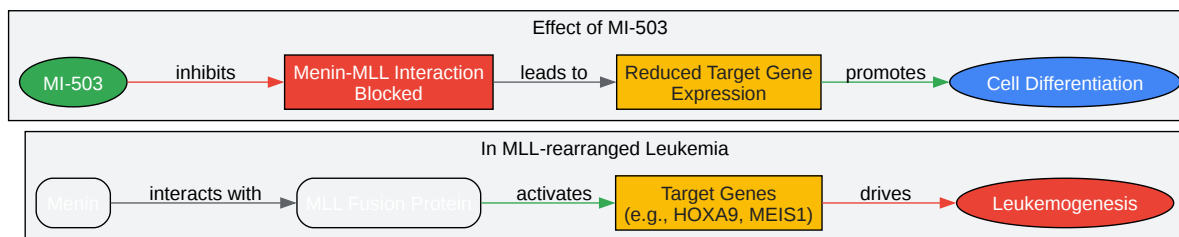
MI-503 has been evaluated in several mouse models of cancer to determine its anti-tumor activity.

- Animal Model: BALB/c nude mice were implanted with human MLL leukemia cells (MV4;11).
[1]
- Treatment: Once tumors were established, mice were treated once daily with **MI-503** at a dose of 60 mg/kg via intraperitoneal (i.p.) injection.[1][6]
- Vehicle: A solution of 25% DMSO, 25% PEG400, and 50% PBS was used as the vehicle for control groups.[7][9]
- Animal Model: Athymic nude mice were implanted with human HCC cells (HepG2 or Hep3B).
[2]
- Treatment: Once tumors reached a volume of approximately 100 mm³, mice were treated once daily with **MI-503** at a dose of 35 mg/kg via intraperitoneal (i.p.) injection.[2]
- Animal Model: A subcutaneous osteosarcoma xenograft mouse model was established using 143B cells.[10][11]
- Treatment: Mice were treated with **MI-503** at a dose of 10 mg/kg via intraperitoneal (i.p.) injection for 13 days.[10]

Mechanism of Action and Experimental Workflow

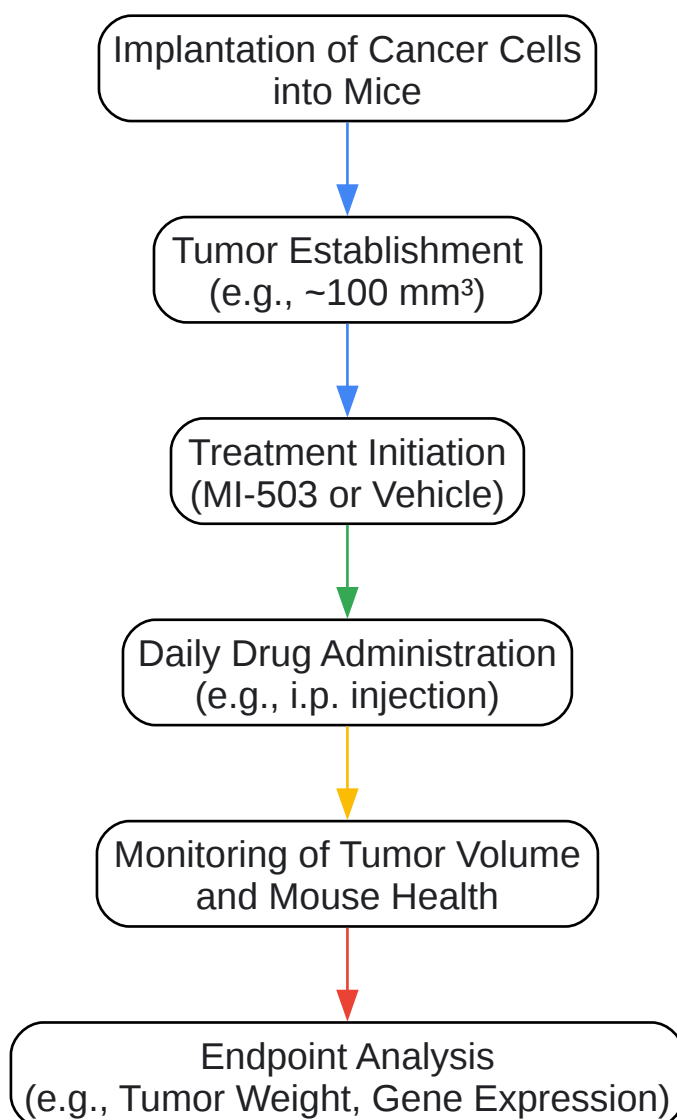
MI-503 functions by disrupting the critical interaction between menin and MLL fusion proteins, which is essential for the leukemogenic activity in MLL-rearranged leukemias.[4][5] This inhibition leads to a reversal of the gene expression signature associated with MLL-rearranged leukemia cells, promoting their differentiation.[1]

Below are diagrams illustrating the mechanism of action of **MI-503** and a typical experimental workflow for in vivo studies.



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Caption: Mechanism of action of **MI-503** in MLL-rearranged leukemia.



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Caption: General experimental workflow for in vivo efficacy studies of **MI-503**.

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